

Application Note: Lipidomics Analysis of Cancer Cells Treated with ABTL-0812

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABTL-0812

Cat. No.: B1662738

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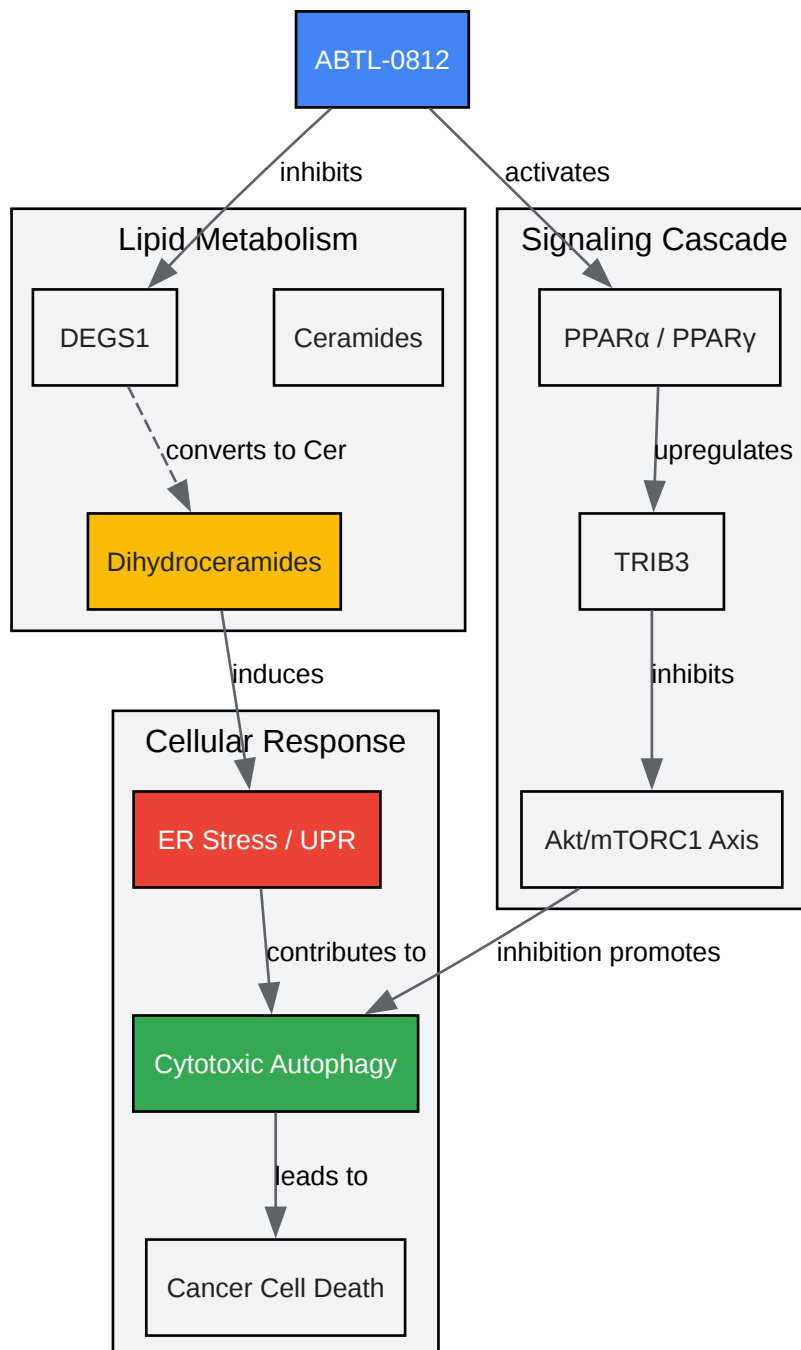
Introduction

ABTL-0812 is a first-in-class small molecule anti-cancer agent currently undergoing clinical evaluation for various malignancies, including endometrial and squamous non-small cell lung carcinoma.[1][2][3] Its mechanism of action involves the induction of robust cytotoxic autophagy in cancer cells.[4] This is achieved through a dual mechanism: the inhibition of the PI3K/Akt/mTOR pathway and the induction of endoplasmic reticulum (ER) stress.[5][6] A key event in the induction of ER stress by **ABTL-0812** is the significant accumulation of long-chain dihydroceramides, a class of sphingolipids.[1][2][7] This application note provides a detailed protocol for the lipidomics analysis of cancer cells treated with **ABTL-0812**, enabling researchers to investigate its impact on cellular lipid metabolism.

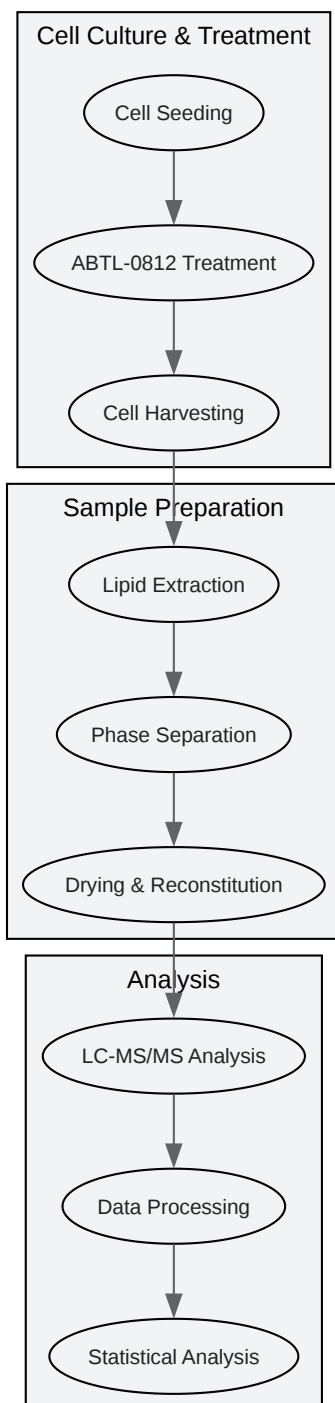
Mechanism of Action: ABTL-0812 Signaling Pathway

ABTL-0812 treatment leads to the inhibition of the enzyme dihydroceramide desaturase 1 (DEGS1), which is responsible for converting dihydroceramides to ceramides.[1] This inhibition results in a buildup of long-chain dihydroceramides within the cancer cells, triggering the Unfolded Protein Response (UPR) and ER stress. Concurrently, **ABTL-0812** activates PPAR α and PPAR γ nuclear receptors, leading to the upregulation of TRIB3. TRIB3, in turn, inhibits the Akt/mTORC1 signaling axis. The convergence of these two pathways, ER stress and Akt/mTORC1 inhibition, culminates in profound and sustained autophagy, ultimately leading to cancer cell death.[1][5][6]

ABTL-0812 Signaling Pathway



Lipidomics Experimental Workflow

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References

- 1. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABTL0812 - Ability Pharma [abilitypharma.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Note: Lipidomics Analysis of Cancer Cells Treated with ABTL-0812]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662738#lipidomics-analysis-of-cancer-cells-treated-with-abtl-0812]

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